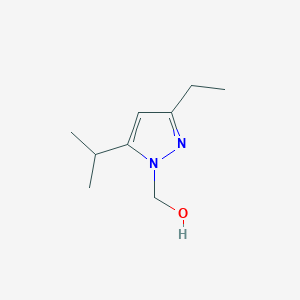
(3-Ethyl-5-isopropyl-1H-pyrazol-1-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Ethyl-5-isopropyl-1H-pyrazol-1-yl)methanol: is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound features an ethyl group at the third position, an isopropyl group at the fifth position, and a hydroxymethyl group attached to the nitrogen atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available pyrazole derivatives.
Alkylation: The introduction of the ethyl and isopropyl groups can be achieved through alkylation reactions. For instance, ethyl bromide and isopropyl bromide can be used as alkylating agents in the presence of a strong base like sodium hydride.
Hydroxymethylation: The hydroxymethyl group can be introduced via a formylation reaction followed by reduction. Formaldehyde and a reducing agent such as sodium borohydride can be employed.
Industrial Production Methods
Industrial production may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are used to ensure high selectivity and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The compound can undergo reduction reactions, particularly at the hydroxymethyl group, converting it to a methyl group.
Substitution: The ethyl and isopropyl groups can be substituted with other alkyl or aryl groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, aryl halides in the presence of a base.
Major Products
Oxidation: (3-Ethyl-5-isopropyl-1H-pyrazol-1-yl)carboxylic acid.
Reduction: (3-Ethyl-5-isopropyl-1H-pyrazol-1-yl)methane.
Substitution: Various substituted pyrazoles depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: Used as a ligand in coordination chemistry for catalysis.
Synthesis: Intermediate in the synthesis of more complex organic molecules.
Biology
Enzyme Inhibition: Potential inhibitor of certain enzymes due to its structural similarity to natural substrates.
Medicine
Drug Development: Investigated for its potential as a pharmacophore in drug design, particularly for anti-inflammatory and analgesic agents.
Industry
Agrochemicals: Used in the synthesis of pesticides and herbicides.
Materials Science: Component in the development of new materials with specific properties.
Mecanismo De Acción
The compound exerts its effects primarily through interactions with biological macromolecules. The hydroxymethyl group can form hydrogen bonds, while the pyrazole ring can participate in π-π interactions with aromatic amino acids in proteins. These interactions can modulate enzyme activity or receptor binding.
Comparación Con Compuestos Similares
Similar Compounds
(3-Methyl-5-isopropyl-1H-pyrazol-1-yl)methanol: Similar structure but with a methyl group instead of an ethyl group.
(3-Ethyl-5-methyl-1H-pyrazol-1-yl)methanol: Similar structure but with a methyl group instead of an isopropyl group.
Uniqueness
Steric Effects: The combination of ethyl and isopropyl groups provides unique steric hindrance, affecting its reactivity and binding properties.
Hydroxymethyl Group: The presence of the hydroxymethyl group offers additional sites for hydrogen bonding, enhancing its interaction with biological targets.
This detailed overview covers the essential aspects of (3-Ethyl-5-isopropyl-1H-pyrazol-1-yl)methanol, from its synthesis to its applications and unique properties
Propiedades
Número CAS |
709674-66-8 |
|---|---|
Fórmula molecular |
C9H16N2O |
Peso molecular |
168.24 g/mol |
Nombre IUPAC |
(3-ethyl-5-propan-2-ylpyrazol-1-yl)methanol |
InChI |
InChI=1S/C9H16N2O/c1-4-8-5-9(7(2)3)11(6-12)10-8/h5,7,12H,4,6H2,1-3H3 |
Clave InChI |
NATYHDGWGANULZ-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NN(C(=C1)C(C)C)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![cobalt(2+);6,15,24,33-tetratert-butyl-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene](/img/structure/B12861796.png)
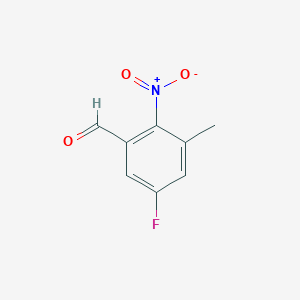

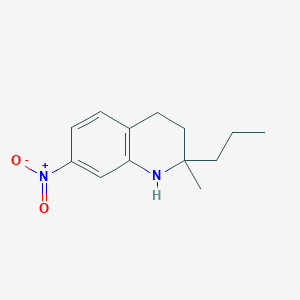
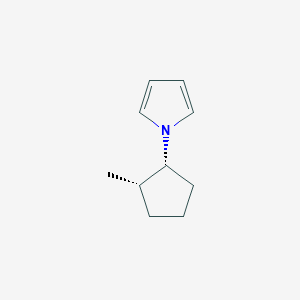
![Methyl 3-(3-cyanophenyl)-5-ethyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylate](/img/structure/B12861828.png)
![2-(Chloromethyl)benzo[d]oxazole-7-acrylic acid](/img/structure/B12861834.png)
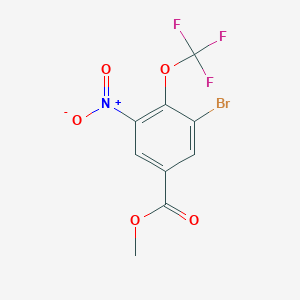
![(S)-7-(8-chloronaphthalen-1-yl)-2-((1-methylpyrrolidin-2-yl)methoxy)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl trifluoromethanesulfonate](/img/structure/B12861840.png)
![N-[(2R)-butan-2-yl]-1-(2-chlorophenyl)isoquinoline-3-carboxamide](/img/structure/B12861844.png)
![13-[(1R,2R)-1,2-bis[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-yloxy)ethoxy]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaene](/img/structure/B12861849.png)
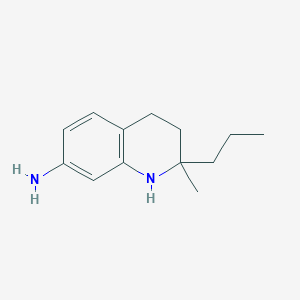
![2'-(Pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12861869.png)
![7-(4-Ethoxyphenyl)-3H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B12861871.png)
